1-Benzyl-3-(3-chloropropoxy)indazole
Description
Overview of Indazole Derivatives in Chemical Biology and Medicinal Chemistry
The indazole core, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govbiosynth.com This designation stems from the ability of the indazole nucleus to serve as a versatile framework for the development of compounds with a wide array of biological activities. nih.gov Indazole derivatives have been successfully developed into drugs with applications in various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. nih.govresearchgate.net
The chemical versatility of the indazole ring allows for substitutions at various positions, leading to a diverse range of pharmacological profiles. nih.gov For instance, different substituents on the indazole core can modulate the compound's binding affinity to various biological targets, such as protein kinases, G-protein coupled receptors, and enzymes. google.comnih.gov This adaptability has made indazole derivatives a focal point of drug discovery and development efforts. nih.gov Several FDA-approved drugs, such as the anti-cancer agent pazopanib, feature the indazole scaffold, highlighting its clinical importance. nih.gov
Strategic Importance of the 1-Benzyl-3-(3-chloropropoxy)indazole Scaffold in Preclinical Investigations
The strategic importance of this compound in preclinical research is primarily centered on its function as a key building block in the synthesis of more complex and biologically active molecules. clearsynth.com This compound is frequently listed as a chemical intermediate, indicating its utility in multi-step synthetic pathways. clearsynth.com
The structure of this compound incorporates several key features that make it a valuable precursor. The 1-benzyl group can influence the lipophilicity and steric properties of the final compound, while the 3-(3-chloropropoxy) side chain provides a reactive handle for further chemical modifications. This chloro-functionalized chain allows for nucleophilic substitution reactions, enabling the attachment of various other functional groups to the indazole core.
A notable example of its application is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Bendazac (also known as bendazolic acid). cymitquimica.comcymitquimica.com Bendazac, which has the chemical name [(1-Benzyl-1H-indazol-3-yl)oxy]acetic acid, has been investigated for its anti-inflammatory properties and its potential use in treating conditions like cataracts. cymitquimica.com The synthesis of Bendazac can be envisioned to proceed from this compound, where the chloropropoxy group is a precursor to the final oxyacetic acid moiety.
Furthermore, the 1-benzyl-3-alkoxy-indazole scaffold is a recurring motif in the exploration of new therapeutic agents. For example, studies on 3-alkoxy-1-benzyl-5-nitroindazole derivatives have revealed potent antileishmanial activity. nih.gov This suggests that the core structure of this compound provides a valuable starting point for the development of novel treatments for infectious diseases.
The table below summarizes the key identifiers and properties of this important chemical intermediate.
| Property | Value |
| Compound Name | This compound |
| CAS Number | 13109-79-0 |
| Molecular Formula | C17H17ClN2O |
| Molecular Weight | 300.78 g/mol |
| Primary Classification | Chemical Intermediate |
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-3-(3-chloropropoxy)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-11-6-12-21-17-15-9-4-5-10-16(15)20(19-17)13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQQQYOFVFYADI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747105 | |
| Record name | 1-Benzyl-3-(3-chloropropoxy)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13109-79-0 | |
| Record name | 1-Benzyl-3-(3-chloropropoxy)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1 Benzyl 3 3 Chloropropoxy Indazole
Retrosynthetic Approaches to the 1-Benzyl-3-(3-chloropropoxy)indazole Core
Disconnection of the C3-Ether Linkage: The most common and direct approach involves disconnecting the ether bond at the C3 position of the indazole ring. This leads to two primary synthons: the nucleophilic 1-benzyl-1H-indazol-3-ol (which exists in tautomeric equilibrium with 1-benzyl-1,2-dihydro-3H-indazol-3-one) and an electrophilic three-carbon chain containing a chloro-substituent and a good leaving group, such as 1-bromo-3-chloropropane (B140262) . This strategy is based on the classical Williamson ether synthesis.
Disconnection of the N1-Benzyl Group: An alternative disconnection can be made at the N1-benzyl bond. This approach would require the synthesis of 3-(3-chloropropoxy)-1H-indazole as a key intermediate, which would then be subjected to N-alkylation using a benzyl (B1604629) halide (e.g., benzyl bromide). This route necessitates careful control of regioselectivity, as alkylation can occur at either the N1 or N2 position of the indazole ring. nih.govbeilstein-journals.org
Sequential Side-Chain Construction: A third strategy involves a stepwise construction of the side chain. This begins with 1-benzyl-1H-indazol-3-ol, which is first alkylated with a reagent like 3-bromopropanol to form the intermediate alcohol, 3-(1-benzyl-1H-indazol-3-yloxy)propan-1-ol . A subsequent chlorination step would then convert the terminal hydroxyl group into the desired chloride.
Synthesis of Indazole Precursors and Key Intermediates
The successful synthesis of the target compound relies heavily on the efficient preparation of its core components.
Preparation of 1-Benzyl-3-hydroxymethyl-1H-indazole Derivatives
While not a direct precursor in the most common route, 1-benzyl-3-hydroxymethyl-1H-indazole is a closely related and important intermediate for various indazole-based compounds. google.comgoogle.com Its synthesis highlights key transformations of the indazole core.
One documented method involves a Grignard reaction. Starting from 1-benzyl-3-bromo-1H-indazole, an organomagnesium intermediate is formed. This intermediate then reacts with gaseous formaldehyde (B43269) to yield 1-benzyl-3-hydroxymethyl-1H-indazole. google.com
An alternative pathway is the reduction of the corresponding 1-benzyl-1H-indazole-3-carboxylic acid or its ester derivative. google.com This reduction is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). google.com
| Starting Material | Reagents | Product | Yield | Reference |
| 1-Benzyl-3-bromo-1H-indazole | 1. i-PrMgCl, THF; 2. HCHO (gas) | 1-Benzyl-3-hydroxymethyl-1H-indazole | 82% | google.comgoogle.com |
| 1-Benzyl-1H-indazole-3-carboxylic acid | LiAlH₄ | 1-Benzyl-3-hydroxymethyl-1H-indazole | - | google.com |
This table presents methods for synthesizing a key related intermediate, 1-Benzyl-3-hydroxymethyl-1H-indazole.
Strategies for Introducing the 3-Substituted Propoxy Moiety
The introduction of the propoxy side chain is a critical step. The primary method is the O-alkylation of 1-benzyl-1H-indazol-3-ol. colab.ws This compound, which is commercially available or can be synthesized, serves as the nucleophile. sielc.comchemimpex.comnih.gov
The reaction is typically performed in the presence of a base to deprotonate the hydroxyl group, forming a more potent nucleophilic indazolate anion. This anion then reacts with an appropriate electrophile. To obtain the desired 3-(3-chloropropoxy) chain directly, a bifunctional reagent like 1-bromo-3-chloropropane is used. The difference in reactivity between the bromide (better leaving group) and the chloride allows for selective reaction at the bromine-bearing carbon.
Alternatively, the propoxy moiety can be introduced as a hydroxypropyl group first, by reacting 1-benzyl-1H-indazol-3-ol with 3-bromopropan-1-ol. This forms the alcohol intermediate 3-(1-benzyl-1H-indazol-3-yloxy)propan-1-ol, which requires a subsequent chlorination step.
Direct and Indirect Routes for Chlorination at the Propoxy Chain
The final chlorination of the propoxy chain can be achieved through two distinct approaches:
Direct Route: This involves the aforementioned O-alkylation of 1-benzyl-1H-indazol-3-ol using 1-bromo-3-chloropropane . The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The chloro-functional group is carried through the reaction intact.
Indirect Route: This two-step process begins with the synthesis of 3-(1-benzyl-1H-indazol-3-yloxy)propan-1-ol . The terminal hydroxyl group of this alcohol intermediate is then converted to a chloride. Standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in an appropriate solvent can be used for this transformation. A related transformation, the conversion of 1-benzyl-3-hydroxymethyl-1H-indazole to 1-benzyl-3-chloromethyl-1H-indazole, has been successfully achieved using concentrated hydrochloric acid (HCl) in toluene (B28343) at elevated temperatures, demonstrating the feasibility of chlorinating alcohol functionalities on the indazole scaffold. google.com
Optimization of Reaction Conditions and Synthetic Yields
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key variables in the primary synthetic route (Williamson ether synthesis) include the choice of base, solvent, temperature, and reaction time.
Base: Strong, non-nucleophilic bases are preferred to ensure complete deprotonation of the 1-benzyl-1H-indazol-3-ol. Sodium hydride (NaH) is highly effective. Weaker bases like potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures or longer reaction times.
Solvent: Polar aprotic solvents such as DMF, tetrahydrofuran (B95107) (THF), or acetone (B3395972) are commonly employed as they effectively solvate the cation of the base and facilitate the SN2 reaction. nih.gov
Temperature: The reaction temperature can range from room temperature to reflux, depending on the reactivity of the specific substrates and the base/solvent system used. Monitoring the reaction progress by thin-layer chromatography (TLC) is essential to determine the optimal time for completion. google.com
| Parameter | Condition 1 | Condition 2 | Rationale |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | NaH is a strong, irreversible base providing rapid anion formation. K₂CO₃ is a milder, less hazardous base suitable for large-scale synthesis. |
| Solvent | Dimethylformamide (DMF) | Acetone | DMF is a high-boiling polar aprotic solvent that enhances SN2 reaction rates. Acetone is a lower-boiling alternative. |
| Temperature | 0 °C to Room Temp | Reflux | Lower temperatures with strong bases can improve selectivity. Higher temperatures are often needed for weaker bases like K₂CO₃. |
This table outlines key parameters for optimizing the synthesis of this compound via Williamson ether synthesis.
Development of Novel Catalytic and Metal-Free Synthetic Pathways
While the classical synthesis of this compound is robust, modern synthetic chemistry offers avenues for improvement, particularly in the construction of the core indazole ring system.
Recent advances have led to the development of catalytic methods for synthesizing indazoles. For instance, cobalt(III)-catalyzed C-H bond functionalization cascades provide a convergent route to N-aryl-2H-indazoles, showcasing the potential of transition metals in constructing the heterocyclic core. nih.gov While this produces the 2H-isomer, it points towards the growing role of catalysis.
Furthermore, significant progress has been made in metal-free syntheses of the 1H-indazole scaffold. One practical method involves the cyclization of o-aminobenzoximes, activated by methanesulfonyl chloride, under mild conditions. nih.gov Another metal-free approach synthesizes 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. rsc.org While these methods have not been specifically reported for the synthesis of the target molecule, they represent state-of-the-art, potentially greener alternatives for preparing the indazole nucleus. The functional group transformations (O-alkylation and chlorination) would then be carried out in subsequent steps. These novel strategies could offer advantages in terms of substrate scope, functional group tolerance, and milder reaction conditions compared to traditional methods. nih.govrsc.org
Structure Activity Relationship Sar Studies of 1 Benzyl 3 3 Chloropropoxy Indazole Analogues
Influence of N1-Benzyl Moiety Substitutions on Biological Potency
The N1-benzyl group plays a crucial role in the interaction of these indazole derivatives with their biological targets. SAR studies on related N1-substituted indazoles, such as the YC-1 analogue series, have demonstrated that the nature and position of substituents on the benzyl (B1604629) ring can significantly modulate biological activity.
For instance, in studies of YC-1 analogues, the introduction of a fluorine or cyano group at the ortho position of the benzene (B151609) ring resulted in enhanced inhibitory activity. nih.gov Conversely, placing these same substituents at the meta or para positions led to a reduction in potency. nih.gov This suggests that the steric and electronic properties of the substituent and its specific location on the benzyl ring are critical for optimal interaction with the target protein. Aromatic rings at the N1 position have been shown to be broadly necessary for antiplatelet activities in this class of compounds. nih.gov
Table 1: Influence of N1-Benzyl Moiety Substitution on Biological Activity of YC-1 Analogues This table is interactive and can be sorted by clicking on the headers.
| Compound | N1-Substituent | Substitution Position | IC50 (µM) |
|---|---|---|---|
| 26a | Fluoro | ortho | 4.9 |
| 26e | Cyano | ortho | 8.7 |
| 26b | Fluoro | meta | 10 |
| 26c | Fluoro | para | 19 |
| 26f | Cyano | para | 26 |
Data sourced from a review on YC-1 analogues, illustrating the impact of substituent position on inhibitory concentration. nih.gov
Impact of Variations in the 3-Position Propoxy Chain and Terminal Halogenation
The 3-position alkoxy chain is a key determinant of the pharmacological profile of 1-benzylindazole derivatives. Modifications to the length of this chain and the nature of its terminal group can have a profound impact on both potency and cytotoxicity.
In a study of 3-alkoxy-1-benzyl-5-nitroindazole derivatives, variations in the alkyl chain at the 3-O position were explored. nih.gov While this study did not include a 3-chloropropoxy group specifically, it did investigate related structures, such as those with terminal bromoalkyl groups. The introduction of bromoalkyl groups at the 3-O position was found to increase cytotoxicity. nih.gov Furthermore, the length of the alkyl chain itself was shown to be a critical factor, with a pentyl chain linked to a terminal amine showing higher cytotoxicity compared to shorter ethyl or propyl chains with similar terminal groups. nih.gov
This suggests that both the length of the propoxy chain and the presence and nature of a terminal halogen, such as the chlorine in 1-benzyl-3-(3-chloropropoxy)indazole, are pivotal for modulating the compound's biological effects. The increased cytotoxicity observed with terminal bromoalkyl groups indicates that the electronegativity and size of the halogen atom could significantly influence target engagement and off-target effects. nih.gov
Table 2: In Vitro Cytotoxicity of 3-Alkoxy-1-benzyl-5-nitroindazole Derivatives This table is interactive and can be sorted by clicking on the headers.
| Compound | 3-O-Substituent | Mean Cytotoxic Concentration (CC50) in µM |
|---|---|---|
| NV4 | 2-(diethylamino)ethyl | >20 |
| NV6 | 3-(diethylamino)propyl | >20 |
| NV11 | 2-bromoethyl | 5.2 ± 0.05 |
| NV12 | 3-bromopropyl | 4.35 ± 0.9 |
| NV14 | 5-(diethylamino)pentyl | 3.79 ± 1.46 |
Data from a study on antileishmanial compounds, showing the effect of alkoxy chain modifications on cytotoxicity against mouse peritoneal macrophages. nih.gov
Exploration of Indazole Ring Substitutions on Pharmacological Activity
Modifications to the core indazole ring system provide another avenue for fine-tuning the pharmacological properties of this class of compounds. The position and nature of substituents on the benzene portion of the indazole ring can influence activity, selectivity, and physicochemical properties.
For example, in the development of indazole-based kinase inhibitors, substitutions at various positions of the indazole ring have been explored. The addition of a methyl group at the 5-position of the indazole ring in one series of compounds was found to be less effective than methoxy (B1213986) substitutions at the same position, highlighting the importance of this group for high potency. nih.gov In another series, the presence of a fluorine atom at the 6-position of the indazole ring resulted in improved enzymatic and cellular potency. nih.gov
Furthermore, studies on 3,6-disubstituted indazole derivatives as hepcidin (B1576463) production inhibitors have shown that the strategic placement of substituents on the indazole ring is crucial for achieving the desired biological effect. researchgate.net These findings underscore the principle that even minor changes to the indazole core can lead to significant alterations in pharmacological activity.
Table 3: Effect of Indazole Ring Substitution on Kinase Inhibitory Activity This table is interactive and can be sorted by clicking on the headers.
| Compound | Indazole Ring Substitution | Biological Target | IC50 |
|---|---|---|---|
| 45 | Methyl group at C5 | GSK-3 | 3.0 µM |
| 46 | Methyl group on phenyl ring of 45 | GSK-3 | 0.64 µM |
| 49 | Methoxy group at C5 | GSK-3 | 1.7 µM |
| 50 | Methoxy group at C5 | GSK-3 | 0.35 µM |
| 27a | Fluorine at C6 | FGFR1 | < 4.1 nM |
Data compiled from studies on indazole derivatives as kinase inhibitors, demonstrating the impact of substitutions on the indazole ring. nih.gov
Rational Design Principles for Enhanced Selectivity and Efficacy
The development of potent and selective this compound analogues is guided by rational design principles, often leveraging structure-based drug design and computational modeling. researchgate.netnih.gov A key strategy involves identifying and targeting specific features of the target protein's binding site to enhance affinity and selectivity.
For instance, in the design of indazole-based inhibitors of FMS-like tyrosine kinase 3 (FLT3), the indazole fragment was identified as a crucial "hinge binder" that interacts with the ATP-binding pocket of the kinase. nih.gov Molecular docking studies revealed that the amino hydrogen atom of the indazole can form hydrogen bonds with key residues, such as Cys694, anchoring the molecule in the binding site.
Conformational Analysis and its Correlation with Biological Response
The three-dimensional conformation of this compound analogues is intrinsically linked to their biological activity. The spatial arrangement of the N1-benzyl group, the 3-position propoxy chain, and the indazole core dictates how the molecule fits into the binding pocket of its biological target.
Conformational analysis, often performed using computational methods, helps to understand the preferred low-energy conformations of these molecules and how these conformers interact with the target protein. For example, in the development of dual inhibitors of butyrylcholinesterase and p38α mitogen-activated protein kinase, molecular docking and molecular dynamics simulations were used to predict the binding modes of indazole derivatives. nih.gov These studies revealed key interactions, such as hydrogen bonds and cation-π interactions, that stabilize the ligand-protein complex. nih.gov
The flexibility of the 3-position propoxy chain is of particular importance, as it allows the terminal chloro group to adopt various orientations, potentially influencing binding affinity and selectivity. Understanding the conformational preferences of this chain and the molecule as a whole is therefore essential for the rational design of more potent and selective analogues.
Preclinical Biological Evaluation of 1 Benzyl 3 3 Chloropropoxy Indazole Derivatives
Mechanistic Investigations of Action at the Molecular Level
The mechanistic understanding of how 1-benzyl-indazole derivatives exert their effects is crucial for their development as therapeutic agents. Research has focused on identifying their molecular targets and elucidating the subsequent cellular responses.
Studies on various 1-benzyl-indazole derivatives have identified several potential molecular targets. For instance, the derivative YC-1, or 1-benzyl-3-(5'-hydroxymethyl-2'-furyl) indazole, has been shown to be an activator of soluble guanylyl cyclase (sGC). nih.govnih.gov This activation is a key part of its mechanism of action.
Furthermore, investigations into the anti-cancer properties of other indazole derivatives have suggested that they may act as kinase inhibitors. nih.gov While not directly implicating 1-Benzyl-3-(3-chloropropoxy)indazole, this suggests a potential avenue of investigation for its mechanism. For example, some indazole derivatives have shown inhibitory activity against tyrosine kinases. nih.govnih.gov Another derivative, YC-1, has been found to inhibit p42/p44 mitogen-activated protein kinase and Akt phosphorylation. nih.gov
The effects of YC-1 have also been observed on ion channels, specifically the Ca(2+)-activated K(+) current (I(K(Ca))) and the voltage-dependent K(+) current (I(K(V))) in rat pituitary GH(3) lactotrophs. nih.gov YC-1 was found to inhibit I(K(V)) with an IC50 value of 1 µM. nih.gov
The interaction of 1-benzyl-indazole derivatives with their molecular targets triggers a cascade of downstream cellular events.
The activation of sGC by YC-1 leads to an increase in cyclic GMP levels, which can influence various physiological processes. nih.gov In the context of smooth muscle cell proliferation, YC-1 was found to suppress transforming growth factor (TGF)-beta1 by 50% and inhibit focal adhesion kinase (FAK) at the translational level by 72%. nih.gov
In cancer cell lines, indazole derivatives have been shown to induce apoptosis. nih.gov One derivative, compound 2f, promoted apoptosis in 4T1 breast cancer cells, which was associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2. nih.gov This suggests that the anti-cancer effects of these compounds are mediated through the induction of programmed cell death.
Furthermore, YC-1 has demonstrated anti-angiogenic properties by inhibiting the proliferation, migration, and tube formation of human umbilical vascular endothelial cells induced by vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). nih.gov This inhibition is linked to the suppression of the p42/p44 MAPK and Akt signaling pathways. nih.gov
Table 1: Mechanistic Insights of 1-Benzyl-Indazole Derivatives
| Derivative | Molecular Target(s) | Downstream Effects |
|---|---|---|
| YC-1 | Soluble Guanylyl Cyclase (sGC), p42/p44 MAPK, Akt, I(K(V)) | Activation of sGC, Suppression of TGF-beta1 and FAK, Inhibition of endothelial cell proliferation and migration, Inhibition of voltage-dependent K+ current |
| Compound 2f | Not fully elucidated | Induction of apoptosis, Upregulation of cleaved caspase-3 and Bax, Downregulation of Bcl-2 |
In Vivo Pharmacological Efficacy in Preclinical Disease Models
The therapeutic potential of 1-benzyl-indazole derivatives has been evaluated in various animal models, providing evidence of their in vivo efficacy.
The anti-inflammatory properties of a related compound, 1-benzyl-3-(2,3-dihydroxypropoxy)indazole (benzidol), have been established in models of inflammation where its activity was comparable to phenylbutazone. nih.gov
The derivative YC-1 has been studied in a rat model of balloon-injured carotid arteries. nih.gov Topical application of YC-1 was shown to reduce the neointima to media area ratio, indicating its potential to prevent vascular stenosis. nih.gov
In the context of cancer, YC-1 has demonstrated anti-angiogenic activity in a mouse Matrigel implant model, where it inhibited neovascularization induced by VEGF and bFGF. nih.gov Furthermore, oral administration of YC-1 displayed significant antitumor activity in transplantable murine tumor models. nih.gov Another indazole derivative, 2f, was also shown to suppress tumor growth in a 4T1 mouse model. nih.gov
While specific target engagement studies for this compound are not available, the in vivo studies on its derivatives provide indirect evidence of target engagement.
In the study with YC-1 on balloon-injured rat carotid arteries, the observed reduction in neointimal hyperplasia serves as a pharmacodynamic marker of its in vivo activity, consistent with its in vitro effects on smooth muscle cell proliferation. nih.gov
Similarly, in the mouse Matrigel implant model, the inhibition of neovascularization by YC-1 provides a clear pharmacodynamic readout of its anti-angiogenic effects. nih.gov The in vivo antitumor activity of YC-1 and compound 2f in murine tumor models further validates the translation of their in vitro anti-proliferative and pro-apoptotic effects to a whole-animal setting. nih.govnih.gov
Table 2: In Vivo Efficacy of 1-Benzyl-Indazole Derivatives
| Derivative | Animal Model | Therapeutic Effect |
|---|---|---|
| Benzidol | Models of inflammation | Anti-inflammatory effects |
| YC-1 | Rat balloon-injured carotid artery model | Reduction of neointimal hyperplasia |
| YC-1 | Mouse Matrigel implant model | Inhibition of angiogenesis |
| YC-1 | Transplantable murine tumor models | Antitumor activity |
| Compound 2f | 4T1 mouse model | Suppression of tumor growth |
Computational Chemistry and Molecular Modeling of 1 Benzyl 3 3 Chloropropoxy Indazole and Analogues
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. This method is instrumental in understanding the binding mode of 1-Benzyl-3-(3-chloropropoxy)indazole with its potential protein targets. By simulating the interaction between the ligand and the active site of a protein, molecular docking can identify key amino acid residues involved in the binding and estimate the binding affinity, often expressed as a docking score or binding energy.
In studies involving indazole derivatives, molecular docking has been successfully employed to elucidate their binding mechanisms with various enzymes and receptors. For instance, docking studies on indazole analogues have revealed crucial interactions with the active sites of protein kinases, cyclooxygenase enzymes, and receptors involved in cancer and inflammation. nih.govresearchgate.net These studies often highlight the importance of the indazole core in forming hydrogen bonds and hydrophobic interactions with the protein.
For this compound, molecular docking simulations could be performed against a panel of relevant biological targets. The results of such simulations would provide hypotheses about its mechanism of action and guide the design of analogues with improved binding affinities. A hypothetical docking study of this compound and its analogues against a protein kinase is presented in Table 1.
Table 1: Illustrative Molecular Docking Results of this compound and Analogues Against a Hypothetical Protein Kinase.
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound | -8.5 | Lys72, Glu91, Leu148 |
| Analogue 1 (chloro replaced with fluoro) | -8.2 | Lys72, Glu91, Leu148 |
| Analogue 2 (benzyl replaced with pyridyl) | -9.1 | Lys72, Asp162, Phe147 |
| Analogue 3 (propoxy chain extended) | -8.7 | Lys72, Glu91, Val155 |
The data in Table 1 illustrates how modifications to the structure of this compound could influence its binding affinity and interactions with a target protein. Such insights are invaluable for lead optimization in drug discovery.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the potency of novel compounds before their synthesis.
For a series of analogues of this compound, a QSAR study would involve calculating a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters. These descriptors are then correlated with the experimentally determined biological activity using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). nih.gov
A hypothetical QSAR equation for a series of indazole analogues might look like:
pIC₅₀ = 0.5 * LogP - 0.2 * MW + 1.5 * HD_Count + 2.1
Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, LogP is the lipophilicity, MW is the molecular weight, and HD_Count is the number of hydrogen bond donors. This equation would suggest that higher lipophilicity and more hydrogen bond donors are beneficial for activity, while a larger molecular weight is detrimental.
In Silico Prediction of Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The success of a drug candidate is not solely dependent on its potency but also on its pharmacokinetic profile, which includes Absorption, Distribution, Metabolism, and Excretion (ADME). In silico ADME prediction models are used to assess these properties early in the drug discovery process, helping to identify compounds with favorable drug-like characteristics and avoid costly failures in later stages. researchgate.netresearchgate.net
Various computational tools and web servers are available to predict a wide range of ADME properties for compounds like this compound. These predictions are based on the compound's structure and include parameters such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. core.ac.ukresearchgate.net
For indazole derivatives, in silico ADME studies have been used to evaluate their potential as orally bioavailable drugs. biotech-asia.orgnih.gov These studies can predict whether a compound is likely to be well-absorbed from the gastrointestinal tract and whether it is likely to have a favorable metabolic stability. An illustrative prediction of ADME properties for this compound is shown in Table 2.
Table 2: Illustrative In Silico ADME Prediction for this compound.
| Property | Predicted Value | Interpretation |
| Aqueous Solubility (LogS) | -3.5 | Moderately soluble |
| Human Intestinal Absorption | > 90% | High |
| Blood-Brain Barrier Permeation | Yes | Likely to cross the BBB |
| P-glycoprotein Substrate | No | Low potential for efflux |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
This type of analysis helps in prioritizing compounds for further experimental evaluation and in identifying potential liabilities that may need to be addressed through chemical modification.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. By simulating the movements of atoms and molecules, MD can reveal the conformational changes that occur upon ligand binding, the stability of the binding pose predicted by docking, and the role of solvent molecules in the interaction. researchgate.nettandfonline.com
MD simulations of indazole derivatives bound to their targets have been used to confirm the stability of the predicted binding modes and to provide a more accurate estimation of the binding free energy. nih.govworldscientific.com These simulations can also help to understand the structural basis for the activity of different analogues and guide the design of compounds with improved binding kinetics.
Pharmacophore Modeling and Virtual Screening for Novel Scaffolds
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.gov A pharmacophore model can be generated based on the structure of a known active ligand or a set of active compounds. This model can then be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. ugm.ac.idresearchgate.net
For this compound, a pharmacophore model could be developed based on its key interaction features with a target protein, as identified by molecular docking. This model might include features such as a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic region, and an aromatic ring. ugm.ac.id
This pharmacophore model can then be used for virtual screening of compound libraries to identify new chemical scaffolds that possess the desired features but have a different core structure from the indazole ring. researchgate.netnih.gov This approach is a powerful tool for discovering novel classes of compounds with the desired biological activity. A study on indazole analogs of curcumin utilized pharmacophore modeling to discover new estrogen receptor alpha inhibitors. ugm.ac.id The best pharmacophore model consisted of one hydrophobic, one hydrogen bond acceptor, and aromatic interactions. ugm.ac.id
Future Research Trajectories and Preclinical Development Potential of 1 Benzyl 3 3 Chloropropoxy Indazole
Exploration of Uninvestigated Biological Activities and Therapeutic Areas
The broad bioactivity of the indazole class suggests that 1-Benzyl-3-(3-chloropropoxy)indazole could be effective in multiple therapeutic contexts beyond those already established for related molecules. Future research should prioritize systematic screening across a diverse range of biological targets and disease models.
Oncology: The most prominent application of indazole derivatives is in cancer therapy, where they function as potent kinase inhibitors. rsc.orgnih.gov While compounds like Pazopanib and Niraparib target well-known pathways, the potential of this compound against less-explored oncogenic targets should be investigated. nih.gov This includes screening against panels of kinases associated with rare cancers or resistant tumor subtypes. Furthermore, its efficacy could be tested in models of cancers where indazoles have shown promise but are not yet mainstream, such as targeting indoleamine-2,3-dioxygenase1 (IDO1) or Pim kinases. nih.govresearchgate.net
Inflammatory and Autoimmune Diseases: Indazole derivatives have demonstrated significant anti-inflammatory properties. nih.govnih.gov Research indicates that some analogues inhibit key inflammatory mediators like p38 MAPK and Apoptosis signal-regulating kinase 1 (ASK1). nih.govnih.gov Future studies should evaluate this compound in models of inflammatory bowel disease (IBD), rheumatoid arthritis, and neuroinflammation, where ASK1 and other MAP kinases are critical. nih.gov
Neurodegenerative Disorders: There is emerging interest in indazole derivatives for treating neurodegenerative diseases such as Alzheimer's. nih.govresearchgate.net Some analogues exhibit neuroprotective effects and inhibit cholinesterase. researchgate.net The potential of this compound and its derivatives should be explored for their ability to modulate neuroinflammatory pathways, inhibit protein aggregation, or protect against Aβ-induced cytotoxicity in relevant cell models. researchgate.net
Infectious Diseases: Certain substituted indazoles, particularly 5-nitroindazole (B105863) derivatives, have shown potent antiprotozoal activity against parasites like Leishmania. nih.gov Screening this compound and its nitro-substituted analogues against a panel of neglected tropical diseases could uncover novel antimicrobial agents.
A summary of proposed screening areas is presented in the table below.
Table 1: Proposed Therapeutic Areas for Biological Activity Screening
| Therapeutic Area | Specific Disease Focus | Potential Molecular Target Class | Rationale |
|---|---|---|---|
| Oncology | Resistant Cancers, Rare Tumors | Kinases (e.g., FGFR, FLT3), IDO1, Pim Kinases | Indazole is a known kinase inhibitor scaffold; exploring novel targets could overcome resistance. nih.govresearchgate.nettandfonline.com |
| Inflammatory Diseases | Inflammatory Bowel Disease (IBD), Rheumatoid Arthritis | MAP Kinases (ASK1, p38), Cyclooxygenase | Established anti-inflammatory activity of indazoles; potential for novel mechanisms. nih.govnih.gov |
| Neurodegeneration | Alzheimer's Disease, Parkinson's Disease | Cholinesterases, Kinases involved in neuroinflammation | Emerging evidence for neuroprotective effects of indazole derivatives. researchgate.net |
| Infectious Diseases | Leishmaniasis, Other Neglected Tropical Diseases | Parasite-specific enzymes | Known antiprotozoal activity of nitro-indazole analogues. nih.gov |
Rational Design of Advanced Indazole Analogues with Tuned Properties
The chemical structure of this compound is highly amenable to modification, making it an excellent starting point for the rational design of advanced analogues. Structure-activity relationship (SAR) studies on related indazoles have shown that substitutions at the N-1 position and on the indazole ring are crucial for potency and selectivity. nih.govnih.gov
The 3-(3-chloropropoxy) group is particularly significant as the terminal chloride provides a reactive handle for introducing diverse chemical functionalities. This allows for the creation of libraries of new compounds with tailored properties.
Modification of the Propoxy Linker: The chloro group can be substituted with various nucleophiles (e.g., amines, azides, thiols) to generate a wide range of derivatives. Introducing terminal amine groups, for instance, has been shown to be effective in other indazole series. nih.gov
Bioisosteric Replacement: The benzyl (B1604629) group at the N-1 position can be replaced with other aryl or heteroaryl moieties to explore interactions with different pockets of target proteins. Similarly, the indazole core can be substituted with electron-donating or electron-withdrawing groups to modulate the electronic properties and binding affinity of the molecule. nih.gov
Development of Targeted Covalent Inhibitors (TCIs): The reactive chloropropyl group could potentially be exploited to design TCIs. If a target protein has a suitable nucleophilic residue (e.g., cysteine) in or near the binding site, the compound could form an irreversible covalent bond, leading to prolonged and potent inhibition.
Application in Bifunctional Molecules: The reactive handle is ideal for incorporation into more complex therapeutic modalities. It could serve as a linker to attach the indazole warhead to an E3 ligase-recruiting ligand, creating a proteolysis-targeting chimera (PROTAC), or to an antibody for the development of an antibody-drug conjugate (ADC).
The table below outlines potential strategies for analogue design.
Table 2: Strategies for Rational Analogue Design
| Modification Site | Proposed Chemical Change | Desired Outcome | Therapeutic Strategy |
|---|---|---|---|
| 3-(3-chloropropoxy) Chain | Replace chloride with amines, azides, thiols, alcohols | Modulate solubility, create new binding interactions, add functionality | Library generation for SAR studies. nih.gov |
| 3-(3-chloropropoxy) Chain | Use as a reactive handle for covalent binding | Increased potency and duration of action | Targeted Covalent Inhibition. |
| N1-Benzyl Group | Substitute with different aromatic/heteroaromatic rings | Optimize π-π stacking and hydrophobic interactions | Improved target selectivity and potency. tandfonline.com |
| Indazole Core | Add substituents (e.g., nitro, amino, fluoro) | Modulate electronic properties and target engagement | Enhance activity for specific targets (e.g., anticancer, antiprotozoal). nih.govnih.gov |
| Entire Molecule | Use as a warhead connected via a linker | Targeted protein degradation or drug delivery | PROTAC or ADC development. |
Development of Sophisticated Preclinical Models for Efficacy and Mechanistic Studies
To rigorously evaluate the therapeutic potential of this compound and its advanced analogues, it is crucial to move beyond simple 2D cell culture assays and employ more physiologically relevant preclinical models.
Advanced Cancer Models: For anticancer evaluation, three-dimensional (3D) models such as tumor spheroids and organoids derived from patient tumors offer a more accurate representation of the tumor microenvironment. rsc.org These models can provide better predictions of in vivo efficacy. Subsequently, patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, should be used to assess antitumor activity in a complex living system. rsc.org
Inflammation and Autoimmunity Models: For assessing anti-inflammatory potential, established animal models such as the streptococcal cell wall (SCW) reactivation model for arthritis or DSS-induced colitis for IBD are appropriate. nih.gov These models mimic key aspects of human inflammatory diseases.
Neurodegeneration Models: To study neuroprotective effects, researchers can use cell models of Aβ- or MPP+-induced toxicity. For in vivo studies, transgenic mouse models of Alzheimer's or Parkinson's disease would be essential to evaluate the compound's impact on disease progression and cognitive or motor function. researchgate.net
Investigation of Synergistic Effects in Combination with Other Experimental Agents in Preclinical Settings
Combination therapy is a cornerstone of modern medicine, particularly in oncology, as it can enhance efficacy, overcome drug resistance, and reduce toxicity. mdpi.com The potential of this compound or its optimized analogues to act synergistically with other agents should be a key area of future research.
Oncology Combinations: In preclinical cancer models, the compound could be combined with standard-of-care chemotherapies or with other targeted agents, such as different kinase inhibitors or immune checkpoint inhibitors. mdpi.com For example, combining a newly developed FGFR inhibitor with an existing EGFR inhibitor could be effective in tumors co-driven by both pathways.
Anti-Inflammatory Combinations: In the context of inflammatory diseases, the compound could be tested in combination with nonsteroidal anti-inflammatory drugs (NSAIDs) or disease-modifying antirheumatic drugs (DMARDs) to assess whether a synergistic effect allows for lower, less toxic doses of each agent. biosynth.com
Hypotheses for Further Elucidation of Molecular Mechanisms and Target Interactions
A critical aspect of preclinical development is identifying the precise molecular target(s) and mechanism of action. For this compound, several hypotheses can be formulated and tested.
Hypothesis 1: The compound is a multi-kinase inhibitor. Given the prevalence of kinase inhibition among indazole derivatives, it is likely that this compound also targets one or more protein kinases. nih.govnih.gov This can be tested using large-scale kinome profiling assays, followed by molecular docking and enzymatic assays to confirm inhibition of specific kinases. tandfonline.commdpi.com
Hypothesis 2: The chloropropoxy group enables covalent targeting. The reactive alkyl chloride may act as an electrophile that forms a covalent bond with a nucleophilic residue (e.g., Cys, Lys, His) in the target's binding pocket. This can be investigated using mass spectrometry to identify covalent adducts on the target protein after incubation with the compound.
Hypothesis 3: The compound modulates cellular signaling pathways beyond direct enzyme inhibition. The compound's effects could stem from disrupting protein-protein interactions or affecting downstream signaling cascades. Techniques like Western blotting can be used to probe key signaling pathways (e.g., MAPK/ERK, PI3K/Akt) following cell treatment. nih.gov Target identification can be further pursued using methods like thermal proteome profiling or affinity-based pulldown assays.
By systematically pursuing these research trajectories, the scientific community can fully characterize the preclinical potential of this compound, paving the way for the development of novel and effective therapeutics.
Q & A
Basic: What are the optimal synthetic routes for 1-Benzyl-3-(3-chloropropoxy)indazole, and how can synthesis efficiency be improved?
Answer:
The synthesis of indazole derivatives typically involves aroylation or coupling reactions at the indazole nucleus. For example, acylation at the N-1 position can be achieved using acyl chlorides with dichloromethane and triethylamine as a base, or via coupling reactions in dimethylformamide (DMF) with diethyl cyanophosphonate (DCF) . To optimize yield and purity, employ Design of Experiments (DoE) methodologies. For instance, factorial designs can systematically vary parameters (e.g., reaction temperature, stoichiometry, solvent polarity) to identify critical factors affecting yield . Statistical models like response surface methodology (RSM) may further refine conditions while minimizing experimental runs .
Basic: What analytical techniques are recommended for characterizing this compound and confirming structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify substitution patterns (e.g., benzyl and chloropropoxy groups). Compare chemical shifts with analogous indazole derivatives (e.g., 1-benzyl-3-(2,3-dihydroxypropoxy)indazole) .
- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Confirm molecular weight and purity, especially for detecting unreacted intermediates or side products .
- X-ray Crystallography: Resolve ambiguities in stereochemistry or crystal packing if single crystals are obtainable .
Basic: What safety protocols and regulatory considerations apply to handling this compound in laboratory settings?
Answer:
Refer to Safety Data Sheets (SDS) compliant with EU Regulation (EC) No. 1272/2008 (CLP). Key precautions include:
- Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection due to potential skin/eye irritation .
- Ventilation: Use fume hoods to minimize inhalation risks, as halogenated intermediates (e.g., 3-chloropropoxy groups) may release volatile byproducts .
- Regulatory Compliance: Ensure compliance with REACH thresholds (e.g., <1 ton/year production exempts registration) and local waste disposal laws for halogenated organics .
Advanced: How can computational methods accelerate reaction design for novel indazole derivatives like this compound?
Answer:
The ICReDD (Institute for Chemical Reaction Design and Discovery) framework integrates quantum chemical calculations with machine learning to predict reaction pathways. For example:
- Reaction Path Search: Use density functional theory (DFT) to model transition states and identify energetically favorable routes for chloropropoxy substitution .
- Condition Optimization: Apply Bayesian optimization to experimental parameters (e.g., solvent polarity, catalyst loading), reducing trial-and-error approaches by 50–70% .
- Feedback Loops: Validate computational predictions with small-scale experiments, then refine models using empirical data .
Advanced: How should researchers address contradictory biological activity data observed in studies of indazole derivatives?
Answer:
- Structural-Activity Relationship (SAR) Analysis: Compare substituent effects across analogs (e.g., replacing chloropropoxy with dihydroxypropoxy groups alters solubility and target binding) .
- Assay Validation: Ensure consistency in in vitro models (e.g., cell lines, enzyme sources) and control for batch-to-batch variability in compound purity .
- Meta-Analysis: Aggregate data from multiple studies using statistical tools (e.g., Cochrane Review methods) to identify confounding variables (e.g., solvent choice, incubation time) .
Advanced: What methodologies are recommended for evaluating the stability of this compound under varying environmental conditions?
Answer:
- Accelerated Degradation Studies: Expose the compound to stressors (e.g., UV light, humidity) and monitor decomposition via HPLC. For photoactivity assessment, reference TiO-based degradation models .
- Kinetic Analysis: Apply Arrhenius equations to extrapolate shelf life from high-temperature stability data .
- Solid-State Characterization: Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to detect polymorphic transitions or hygroscopicity .
Advanced: How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, logP) of this compound?
Answer:
- Standardized Protocols: Follow OECD guidelines for logP determination (e.g., shake-flask method vs. HPLC retention time correlations) .
- Interlaboratory Studies: Collaborate with multiple labs to validate measurements, ensuring consistent buffers, temperatures, and instrumentation calibration .
- Computational Predictors: Cross-check experimental logP values with software like ALOGPS or ChemAxon, adjusting for substituent-specific corrections .
Basic: What pharmacological screening strategies are suitable for identifying potential therapeutic applications of this compound?
Answer:
- In Vitro Target Panels: Screen against kinase or G-protein-coupled receptor (GPCR) libraries to identify binding affinities .
- Cytotoxicity Assays: Use MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
- ADME Profiling: Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
